Phebestin

Description

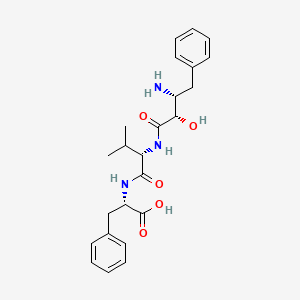

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5/c1-15(2)20(22(29)26-19(24(31)32)14-17-11-7-4-8-12-17)27-23(30)21(28)18(25)13-16-9-5-3-6-10-16/h3-12,15,18-21,28H,13-14,25H2,1-2H3,(H,26,29)(H,27,30)(H,31,32)/t18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMURINELPSPEF-ANULTFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172056 | |

| Record name | Phebestin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187402-73-9 | |

| Record name | Phebestin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187402-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phebestin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187402739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phebestin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=702307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phebestin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phebestin's Mechanism of Action in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Phebestin, a promising antiplasmodial agent, against Plasmodium falciparum, the deadliest species of malaria parasite. This compound, a structural analog of bestatin, demonstrates potent nanomolar efficacy against both chloroquine-sensitive and -resistant strains of P. falciparum. Its primary mechanism of action involves the inhibition of two essential M1 and M17 family metalloaminopeptidases: P. falciparum M1 alanyl aminopeptidase (PfM1AAP) and P. falciparum M17 leucyl aminopeptidase (PfM17LAP). These enzymes play a critical role in the terminal stages of hemoglobin degradation, a vital nutrient acquisition pathway for the intraerythrocytic parasite. By disrupting this pathway, this compound effectively starves the parasite of essential amino acids, leading to impaired growth, morphological abnormalities, and ultimately, parasite death. This guide summarizes the available quantitative data, details the key experimental protocols used to elucidate this compound's activity, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery and development of novel antimalarial drugs with unique mechanisms of action. Metalloaminopeptidases in P. falciparum have been identified as attractive targets for chemotherapeutic intervention. These enzymes are crucial for various physiological processes within the parasite, including the catabolism of host hemoglobin to provide a source of amino acids for protein synthesis.[1]

This compound, an aminopeptidase inhibitor structurally related to bestatin, has been identified as a potent inhibitor of P. falciparum growth in vitro.[1] It exhibits significantly greater antiplasmodial activity than its parent compound, bestatin. This guide delves into the core of this compound's mechanism of action, providing a technical resource for researchers engaged in antimalarial drug discovery and development.

Mechanism of Action

This compound's antiplasmodial activity is primarily attributed to its inhibition of two key cytosolic metalloaminopeptidases: PfM1AAP and PfM17LAP.[1] These enzymes are responsible for the final step in the digestion of hemoglobin-derived peptides, liberating free amino acids into the parasite's cytosol for its metabolic needs.[1]

An in silico study suggests that this compound, like bestatin, binds to the active sites of both PfM1AAP and PfM17LAP. The interaction is predicted to involve the coordination of the inhibitor's α-hydroxy group with the zinc ion(s) present in the catalytic center of these enzymes.[1] This binding event blocks the catalytic activity of the aminopeptidases, leading to an accumulation of undigested peptides and a depletion of the free amino acid pool necessary for parasite growth and proliferation. This disruption of nutrient supply results in the observed antiplasmodial effects, including parasite growth inhibition, morphological distortion, and prevention of red blood cell reinvasion.[1]

The Hemoglobin Degradation Pathway

The hemoglobin degradation pathway in P. falciparum is a highly ordered process that occurs within the parasite's acidic food vacuole and cytosol. Inhibition of the final cytosolic steps by this compound is critical to its lethal effect.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound and its structural analog, bestatin.

| Compound | P. falciparum Strain | IC50 (nM) | Selectivity Index (SI) | Reference |

| This compound | 3D7 (CQ-sensitive) | 157.90 ± 6.26 | >15,832.8 | [1] |

| This compound | K1 (CQ-resistant) | 268.17 ± 67.59 | >9,322.44 | [1] |

| Bestatin | 3D7 (CQ-sensitive) | 3,220 ± 168.00 | - | [1] |

| Bestatin | K1 (CQ-resistant) | 4,795.67 ± 424.82 | - | [1] |

| Compound | Target Enzyme | Ki (nM) | Inhibition Type | Reference |

| Bestatin | PfM17LAP | 25 | Slow-binding | [2] |

| Bestatin | PfA-M1 | 79 | Competitive | [3] |

| Compound | Cell Line | Cytotoxicity | Reference |

| This compound | Human Foreskin Fibroblast | Not detected at 2,500 µM | [1] |

| This compound | Human Erythrocytes | 0.90 ± 0.79% hemolysis at 100 µM | [1] |

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.

Detailed Methodology:

-

Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

-

Assay Plate Preparation: this compound is serially diluted in complete culture medium and added to a 96-well microtiter plate.

-

Incubation: A synchronized parasite culture with a defined parasitemia and hematocrit is added to each well. The plates are then incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.

-

Fluorescence Measurement: The plates are incubated in the dark at room temperature to allow the dye to bind to the parasitic DNA. The fluorescence intensity is measured using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.

-

Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA, and thus to parasite growth. The percentage of growth inhibition is calculated relative to drug-free control wells. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Stage-Specific Inhibition Assay

This assay aims to identify the specific stage of the intraerythrocytic developmental cycle (ring, trophozoite, or schizont) that is most susceptible to the inhibitor.

Methodology Outline:

-

Parasite Synchronization: Highly synchronized cultures of P. falciparum at the early ring, trophozoite, and schizont stages are prepared.

-

Drug Exposure: Each synchronized population is exposed to a fixed concentration of this compound (typically at multiples of its IC50) for a defined period (e.g., 6-8 hours).

-

Drug Washout: After the exposure period, the drug is washed out, and the parasites are returned to fresh culture medium.

-

Growth Monitoring: The development of the parasites is monitored over the next cycle by preparing Giemsa-stained thin blood smears at regular intervals and determining the parasitemia and morphology.

-

Analysis: The effect of the drug on each stage is assessed by comparing the parasite development and multiplication rate to that of untreated controls. This compound has been shown to inhibit all intraerythrocytic stages of the parasite.[1]

In Silico Docking Studies

Molecular docking simulations are used to predict the binding mode and affinity of an inhibitor to its target protein.

General Methodology:

-

Protein and Ligand Preparation: The three-dimensional crystal structures of PfM1AAP and PfM17LAP are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of this compound is generated and optimized.

-

Binding Site Definition: The active site of each enzyme is defined based on the location of the co-crystallized ligand in the original PDB file or by identifying the key catalytic residues.

-

Molecular Docking: Docking simulations are performed using software such as AutoDock or Glide. The program samples a large number of possible conformations and orientations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. The interactions between the inhibitor and the protein, such as hydrogen bonds and hydrophobic interactions, are examined. In the case of this compound, these studies predicted a higher binding affinity for both PfM1AAP and PfM17LAP compared to bestatin.[1]

Conclusion

This compound is a potent antiplasmodial compound that targets the essential aminopeptidases PfM1AAP and PfM17LAP in Plasmodium falciparum. By inhibiting the final stage of hemoglobin degradation, this compound disrupts the parasite's supply of amino acids, leading to its death. Its high efficacy against both drug-sensitive and drug-resistant parasite strains, coupled with a favorable selectivity index, underscores its potential as a lead compound for the development of a new class of antimalarial drugs. The detailed mechanistic understanding and the availability of robust experimental protocols outlined in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and its analogs. Future work should focus on obtaining experimental validation of its binding affinities (Ki) to its target enzymes to further solidify its structure-activity relationship and guide optimization efforts.

References

Phebestin: An In-depth Technical Guide on its Biological Activity as an Aminopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phebestin, a natural dipeptide isolated from Streptomyces sp. MJ716-m3, is a potent inhibitor of aminopeptidases, a class of enzymes crucial in various physiological and pathological processes. Initially identified as a powerful inhibitor of Aminopeptidase N (APN/CD13), its biological activity has garnered interest, particularly in the context of anti-parasitic and potential anti-cancer applications. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing all available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of enzymology, drug discovery, and development.

Introduction

Aminopeptidases are a ubiquitous group of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their involvement in processes ranging from protein turnover and peptide metabolism to antigen presentation and angiogenesis has made them attractive targets for therapeutic intervention. Aminopeptidase N (APN), also known as CD13, is a particularly well-studied member of this family, with implications in cancer progression and viral entry.

This compound was first described in 1997 as a novel inhibitor of APN. Structurally similar to Bestatin, another well-characterized aminopeptidase inhibitor, this compound exhibits distinct inhibitory properties that warrant detailed investigation. This guide aims to consolidate the current knowledge on this compound's biological activity, with a focus on its role as an aminopeptidase inhibitor.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been primarily characterized against the aminopeptidases of the malaria parasite Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) values highlight its nanomolar efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against Plasmodium falciparum

| Target Organism/Strain | Target Enzyme(s) (putative) | IC50 (nM) | Reference |

| Plasmodium falciparum 3D7 (chloroquine-sensitive) | PfM1AAP, PfM17LAP | 157.90 ± 6.26 | [1] |

| Plasmodium falciparum K1 (chloroquine-resistant) | PfM1AAP, PfM17LAP | 268.17 ± 67.59 | [1] |

PfM1AAP: Plasmodium falciparum M1 alanyl aminopeptidase; PfM17LAP: Plasmodium falciparum M17 leucyl aminopeptidase.

An in silico docking study suggests that this compound binds to the active sites of P. falciparum M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP)[1]. However, specific quantitative data on the inhibitory constants (Ki) of this compound against these or any mammalian aminopeptidases are not yet available in the public domain.

Experimental Protocols

This section details the methodologies employed in key studies to characterize the biological activity of this compound.

In Vitro Anti-plasmodial Activity Assay

The inhibitory activity of this compound against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.

Workflow for In Vitro Anti-plasmodial Assay

Caption: Workflow for determining the in vitro anti-plasmodial activity of this compound.

Protocol:

-

Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. The cultures are synchronized at the ring stage.

-

Drug Dilution: A stock solution of this compound is serially diluted to obtain a range of concentrations.

-

Treatment: The synchronized parasite culture is plated in 96-well plates, and the drug dilutions are added. The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition at each drug concentration, and the IC50 value is determined by non-linear regression analysis.

In Vivo Anti-plasmodial Efficacy in a Mouse Model

The in vivo efficacy of this compound can be evaluated using mouse models of malaria, such as Plasmodium yoelii or P. berghei infected mice.

Workflow for In Vivo Anti-plasmodial Efficacy Study

Caption: Experimental workflow for in vivo evaluation of this compound's anti-plasmodial activity.

Protocol:

-

Infection: Mice are infected with a specific strain of murine malaria parasite (e.g., P. yoelii 17XNL or P. berghei ANKA).

-

Treatment: Once parasitemia is established, the mice are treated with this compound (e.g., at a dose of 20 mg/kg) or a vehicle control, typically via intraperitoneal or oral administration, once daily for a set period (e.g., 7 days).

-

Monitoring: Parasitemia is monitored daily by examining Giemsa-stained thin blood smears under a microscope. The percentage of infected red blood cells is determined. Survival of the mice is also recorded.

-

Data Analysis: The mean parasitemia levels are plotted over time for both the treated and control groups. Survival curves are generated using the Kaplan-Meier method. Statistical analysis is performed to determine the significance of the observed differences.

Aminopeptidase Inhibition Assay (General Protocol)

While a specific protocol for this compound's inhibition of mammalian APN is not detailed in the available literature, a general colorimetric or fluorometric assay can be employed.

Workflow for Aminopeptidase Inhibition Assay

Caption: General workflow for an in vitro aminopeptidase inhibition assay.

Protocol:

-

Reagents: Prepare a suitable buffer (e.g., Tris-HCl), a solution of the purified aminopeptidase enzyme, a stock solution of this compound, and a chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for APN).

-

Reaction Setup: In a microplate, combine the buffer and the enzyme solution. Add varying concentrations of this compound to the wells.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

-

Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Determine the percentage of inhibition at each this compound concentration and calculate the IC50 value. For determination of the inhibition constant (Ki), the assay is performed at different substrate concentrations, and the data are analyzed using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).

Putative Signaling Pathways and Mechanism of Action

The current body of research on this compound has primarily focused on its direct inhibitory effect on aminopeptidases, particularly in the context of malaria. The downstream effects on signaling pathways in mammalian cells remain largely unexplored. However, based on the known functions of its primary target, Aminopeptidase N (APN/CD13), we can hypothesize potential signaling pathways that this compound might influence.

APN is a multifunctional protein implicated in cell migration, invasion, and angiogenesis. Its inhibition can disrupt these processes, which are often dysregulated in cancer.

Hypothesized Signaling Pathway Affected by this compound via APN Inhibition

Caption: A hypothesized signaling pathway potentially modulated by this compound through the inhibition of Aminopeptidase N.

Inhibition of APN by this compound could lead to the accumulation of its peptide substrates, which in turn may alter downstream signaling cascades such as the MAPK and PI3K/Akt pathways, known to be involved in cell proliferation, survival, migration, and angiogenesis. Further research is required to validate these hypotheses and elucidate the precise molecular mechanisms of this compound in mammalian cells.

Conclusion and Future Directions

This compound is a potent aminopeptidase inhibitor with demonstrated anti-plasmodial activity. While its initial characterization identified it as an inhibitor of Aminopeptidase N, a comprehensive profile of its inhibitory activity against a broad range of mammalian aminopeptidases is currently lacking. The detailed molecular mechanisms and its effects on cellular signaling pathways in mammalian cells, particularly in the context of cancer, represent a significant knowledge gap.

Future research should focus on:

-

Comprehensive Inhibitory Profiling: Determining the IC50 and Ki values of this compound against a panel of human aminopeptidases to assess its potency and selectivity.

-

Elucidation of Signaling Pathways: Investigating the impact of this compound on key signaling pathways (e.g., MAPK, PI3K/Akt) in cancer cell lines to understand its potential anti-cancer mechanisms.

-

In Vivo Efficacy in Cancer Models: Evaluating the anti-tumor and anti-metastatic potential of this compound in preclinical animal models of cancer.

Addressing these areas will be crucial for unlocking the full therapeutic potential of this compound and guiding its further development as a clinical candidate.

References

Phebestin: An In-depth Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phebestin, a potent inhibitor of aminopeptidase N (APN/CD13), is a secondary metabolite produced by the bacterium Streptomyces sp. MJ716-m3.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed, albeit generalized, experimental protocols for its production and purification, a compilation of its known physicochemical and biochemical properties, and an exploration of its mechanism of action through the inhibition of aminopeptidase N-mediated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, medicinal chemistry, and drug development.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a wide array of bioactive secondary metabolites, including many clinically important antibiotics and other therapeutic agents.[2] this compound, an oligopeptide, was discovered as a novel inhibitor of aminopeptidase N (APN), an enzyme implicated in various physiological and pathological processes, including cancer progression and angiogenesis.[3][4][5][6] Its potent and selective inhibitory activity against APN makes it a promising candidate for further investigation as a potential therapeutic agent.[7]

Discovery and Production

This compound was first isolated from the culture broth of Streptomyces sp. MJ716-m3.[1] The production of this compound can be achieved through fermentation of this strain. While a specific, detailed fermentation protocol for Streptomyces sp. MJ716-m3 to maximize this compound production is not publicly available, a general methodology for the cultivation of Streptomyces for secondary metabolite production can be adapted.

Experimental Protocol: Fermentation of Streptomyces sp. MJ716-m3

This protocol is a generalized procedure and may require optimization for maximal this compound yield.

2.1.1. Materials and Media

-

Streptomyces sp. MJ716-m3 culture

-

Seed culture medium (e.g., Tryptic Soy Broth or a custom medium)

-

Production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and mineral salts)[8]

-

Sterile baffled flasks

-

Shaking incubator

2.1.2. Procedure

-

Inoculation of Seed Culture: Aseptically inoculate the seed culture medium with a spore suspension or a vegetative mycelial fragment of Streptomyces sp. MJ716-m3.

-

Incubation of Seed Culture: Incubate the seed culture at 28-30°C with shaking (e.g., 200-250 rpm) for 2-3 days until sufficient growth is achieved.

-

Inoculation of Production Culture: Transfer an appropriate volume of the seed culture to the production medium in a larger baffled flask.

-

Fermentation: Incubate the production culture at 28-30°C with shaking for 5-7 days. Monitor the culture for growth and this compound production.[9]

Isolation and Purification

Experimental Protocol: Isolation and Purification of this compound

3.1.1. Materials

-

Fermentation broth of Streptomyces sp. MJ716-m3

-

Organic solvents (e.g., ethyl acetate, butanol)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solvents for chromatography (e.g., acetonitrile, water, methanol)

3.1.2. Procedure

-

Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an appropriate organic solvent such as ethyl acetate.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents to separate the components.

-

Fraction Collection and Bioassay: Collect fractions and test for aminopeptidase N inhibitory activity to identify the fractions containing this compound.

-

HPLC Purification: Pool the active fractions and further purify by preparative HPLC to obtain pure this compound.[10]

Experimental Workflow Diagram

Caption: A generalized workflow for the production and isolation of this compound.

Physicochemical and Biochemical Properties

A comprehensive characterization of this compound's properties is crucial for its development as a therapeutic agent.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₄N₄O₅ | --INVALID-LINK-- |

| Molecular Weight | 482.57 g/mol | --INVALID-LINK-- |

| Appearance | White powder | - |

| Solubility | Soluble in methanol and DMSO | General knowledge for similar compounds |

Note: A dash (-) indicates that the information is not explicitly available in the searched literature.

Biochemical Properties

This compound is a potent inhibitor of aminopeptidase N. Its inhibitory activity has been compared to Bestatin, another well-known aminopeptidase inhibitor.

| Compound | Target | IC₅₀ (nM) | Reference |

| This compound | Plasmodium falciparum 3D7 | 157.90 ± 6.26 | [7][11] |

| This compound | Plasmodium falciparum K1 | 268.17 ± 67.59 | [7][11] |

| Bestatin | Plasmodium falciparum 3D7 | 3220 ± 168.00 | [7] |

| Bestatin | Plasmodium falciparum K1 | 4795.67 ± 424.82 | [7] |

Note: The IC₅₀ values are against the malaria parasite Plasmodium falciparum, which expresses aminopeptidases that are targets for these inhibitors. Specific IC₅₀ values against purified human aminopeptidase N were not found in the searched literature. This compound exhibited no cytotoxicity against human foreskin fibroblast cells at concentrations up to 2.5 mM.[11]

Mechanism of Action: Inhibition of Aminopeptidase N Signaling

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a crucial role in various cellular processes, including cell migration, invasion, and angiogenesis, all of which are hallmarks of cancer.[12][13] APN is overexpressed on the surface of endothelial cells in tumor neovasculature and on various cancer cells.[4][5][6]

Aminopeptidase N Signaling Pathway in Angiogenesis

APN contributes to angiogenesis by promoting the degradation of extracellular matrix (ECM) components, which facilitates endothelial cell migration and invasion. It also modulates the activity of various signaling molecules involved in angiogenesis.

Caption: this compound inhibits APN, disrupting angiogenesis signaling.

By inhibiting the enzymatic activity of APN, this compound can block the downstream signaling events that lead to angiogenesis. This makes this compound a promising candidate for anti-cancer and anti-angiogenic therapies.

Conclusion

This compound, a natural product from Streptomyces sp. MJ716-m3, demonstrates significant potential as a therapeutic agent due to its potent and selective inhibition of aminopeptidase N. This guide has provided a comprehensive overview of the available knowledge on this compound, including methodologies for its production and purification, its physicochemical and biochemical properties, and its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including the development of optimized production and purification protocols, and comprehensive preclinical and clinical evaluation.

References

- 1. This compound, a new inhibitor of aminopeptidase N, produced by Streptomyces sp. MJ716-m3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. uniprot.org [uniprot.org]

- 6. Aminopeptidase N Is a Receptor for Tumor-homing Peptides and a Target for Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Secondary Metabolites Produced during the Germination of Streptomyces coelicolor [frontiersin.org]

- 9. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminopeptidase N (APN/CD13) is selectively expressed in vascular endothelial cells and plays multiple roles in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Structural Analysis of Phebestin and Its Active Site Interactions

For Immediate Release

This technical guide offers a detailed examination of the structural characteristics of Phebestin, a potent aminopeptidase N inhibitor, and its interactions with target active sites. While experimental structural data for this compound is not currently available in the public domain, this document leverages in-silico molecular docking studies to provide a comprehensive computational analysis of its binding mechanisms. This information is crucial for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics, particularly in the field of antimalarials.

This compound, a natural compound isolated from Streptomyces sp. MJ716-m3, has demonstrated significant inhibitory activity against metalloaminopeptidases.[1] Of particular interest is its potential as a dual inhibitor of two key enzymes in Plasmodium falciparum, the parasite responsible for malaria: M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP).[2][3] Understanding the structural basis of this inhibition is paramount for the development of next-generation antimalarial drugs.

In-Silico Structural Analysis: A Computational Deep Dive

In the absence of experimental crystal structures, computational docking simulations serve as a powerful tool to predict the binding mode of this compound within the active sites of its target enzymes. These studies utilize the known crystal structures of PfM1AAP and PfM17LAP to model the interaction with this compound.

Predicted Binding Affinity of this compound

Molecular docking simulations have been employed to estimate the binding affinity of this compound to both PfM1AAP and PfM17LAP. The results are often compared with known inhibitors, such as bestatin, to gauge relative potency.

| Ligand | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| This compound | PfM1AAP | -8.7 |

| Bestatin | PfM1AAP | -7.9 |

| This compound | PfM17LAP | -9.2 |

| Bestatin | PfM17LAP | -8.5 |

Note: The binding affinities are derived from in-silico docking studies and represent theoretical values. Lower values indicate a stronger predicted binding affinity.

Key Interactions in the Active Site

The in silico models predict that this compound binds to the active sites of both PfM1AAP and PfM17LAP.[2] The primary interactions involve the coordination of the α-hydroxyl and carbonyl groups of this compound with the catalytic zinc ion present in the active site of these metalloaminopeptidases.[2] Furthermore, the phenylalanine moiety of this compound is predicted to form additional hydrophobic interactions within the S1 pocket of the enzymes, contributing to its enhanced binding affinity compared to bestatin.[2]

Biological Activity of this compound

In vitro studies have quantified the inhibitory effect of this compound on the growth of different strains of P. falciparum.

| Compound | P. falciparum Strain | IC50 (nM) |

| This compound | 3D7 (chloroquine-sensitive) | 157.90 ± 6.26 |

| This compound | K1 (chloroquine-resistant) | 268.17 ± 67.59 |

Experimental Protocols: A Computational Approach

As experimental structural data is unavailable, this section details a generalized protocol for the in silico molecular docking of this compound with its target enzymes.

Molecular Docking Protocol

-

Protein Preparation:

-

Obtain the crystal structures of the target enzymes (e.g., PfM1AAP, PfM17LAP) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Define the binding site based on the location of the co-crystallized ligand in the original PDB file or through active site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software.

-

Perform energy minimization of the ligand structure.

-

Assign appropriate charges and atom types.

-

-

Molecular Docking:

-

Utilize a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of this compound within the defined active site of the protein.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most plausible binding mode.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions.

-

Compare the predicted binding mode with available structure-activity relationship (SAR) data.

-

Visualizing the Pathway: In-Silico Workflow and Binding Hypothesis

The following diagrams illustrate the computational workflow for analyzing this compound's interactions and a simplified representation of its hypothesized binding within the enzyme active site.

References

In Silico Docking of Phebestin with M1 Aminopeptidases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico docking of Phebestin, a potent aminopeptidase inhibitor, with various members of the M1 aminopeptidase family. This document outlines the molecular interactions, quantitative binding data, detailed experimental protocols for in silico and in vitro validation, and the broader context of the signaling pathways in which these enzymes are involved.

Introduction to this compound and M1 Aminopeptidases

The M1 family of metalloaminopeptidases plays a crucial role in a variety of physiological and pathological processes, including peptide hormone regulation, antigen presentation, and inflammation, making them attractive targets for therapeutic intervention. These zinc-dependent enzymes are characterized by conserved catalytic motifs, including a HEXXH-[18X]-E zinc-binding site and a GXMEN exopeptidase motif.

This compound, a natural dipeptide analog of Bestatin, has emerged as a powerful inhibitor of M1 aminopeptidases. Its structural similarity to Bestatin, a well-characterized inhibitor of this enzyme family, has prompted significant interest in its potential as a lead compound for the development of novel therapeutics. This guide focuses on the computational and experimental approaches to understanding the interaction between this compound and key M1 aminopeptidases.

Quantitative Inhibition Data

The inhibitory potency of this compound and the related compound Bestatin against various M1 aminopeptidases has been determined in several studies. The following tables summarize the available quantitative data, including IC50 and Ki values, to facilitate a comparative analysis.

Table 1: Inhibitory Activity of this compound against M1 and M17 Aminopeptidases

| Enzyme Target | Organism | Inhibitor | IC50 (nM) | Ki (nM) | Reference(s) |

| M1 Alanyl Aminopeptidase (PfA-M1) | Plasmodium falciparum (3D7) | This compound | 157.90 ± 6.26 | - | [1][2] |

| M1 Alanyl Aminopeptidase (PfA-M1) | Plasmodium falciparum (K1) | This compound | 268.17 ± 67.59 | - | [1][2] |

| M17 Leucyl Aminopeptidase (PfM17LAP) | Plasmodium falciparum | This compound | - | - | [3] |

| Aminopeptidase N (APN/CD13) | - | This compound | Initially identified as an APN inhibitor, specific IC50/Ki values not readily available in cited literature. | - | [1][2][3] |

Note: While this compound was first identified as an Aminopeptidase N (APN/CD13) inhibitor, specific quantitative inhibition constants for human APN were not available in the searched literature. Further experimental validation is required to determine its precise potency against human M1 aminopeptidases.

Table 2: Comparative Inhibitory Activity of Bestatin against Various M1 Aminopeptidases

| Enzyme Target | Organism/Source | Inhibitor | IC50 | Ki | Reference(s) |

| Aminopeptidase M (AP-M) | - | Bestatin | - | 4.1 x 10⁻⁶ M | [4] |

| M1 Alanyl Aminopeptidase (PfA-M1) | Plasmodium falciparum | Bestatin | ~3,220 - 4,795 nM | 190 nM / 1.29 µM | [2][5][6] |

| M17-like Aminopeptidase | Trypanosoma cruzi | Bestatin derivative (KBE009) | 66.0 ± 13.5 µM | - | [7] |

| Leukotriene A4 Hydrolase (LTA4H) | - | Bestatin | - | 201 ± 95 mM / 172 nM | [8] |

| Aminopeptidase N (APN/CD13) | Porcine Kidney | Bestatin | 16.9 µM | - | [9] |

In Silico Docking: A Methodological Overview

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. The following section details a general protocol for the in silico docking of this compound with M1 aminopeptidases.

Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of a human M1 aminopeptidase (e.g., Aminopeptidase N, PDB ID: 4FYQ).

Materials:

-

Protein Structure: Crystal structure of the target M1 aminopeptidase (e.g., obtained from the Protein Data Bank - PDB).

-

Ligand Structure: 3D structure of this compound (can be generated using chemical drawing software like ChemDraw and converted to a 3D format).

-

Docking Software: AutoDock Tools, AutoDock Vina, or other similar molecular docking software.

-

Visualization Software: PyMOL, Chimera, or VMD for analyzing the results.

Procedure:

-

Protein Preparation:

-

Download the PDB file of the target M1 aminopeptidase.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

-

Define the grid box, which encompasses the active site of the enzyme. The active site can be identified based on the location of the catalytic zinc ion and surrounding residues known from literature.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds of the ligand using AutoDock Tools.

-

-

Docking Simulation:

-

Run the docking simulation using AutoDock Vina. The software will explore different conformations of this compound within the defined grid box and calculate the binding energy for each pose.

-

The output will be a set of docked poses ranked by their binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses using PyMOL or another molecular visualization tool.

-

Analyze the interactions between this compound and the active site residues of the M1 aminopeptidase. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and coordination with the catalytic zinc ion.

-

The pose with the lowest binding energy is typically considered the most favorable binding mode.

-

Experimental Validation: Enzyme Inhibition Assay

In vitro enzyme inhibition assays are essential to validate the predictions from in silico docking studies and to quantitatively determine the inhibitory potency of compounds like this compound.

Experimental Protocol: Fluorogenic Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound for a specific M1 aminopeptidase.

Materials:

-

Recombinant human M1 aminopeptidase (e.g., Aminopeptidase N).

-

Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for APN).

-

This compound (dissolved in a suitable solvent like DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the M1 aminopeptidase in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In the wells of the 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of this compound. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the microplate in the fluorescence plate reader and monitor the increase in fluorescence over time. The cleavage of the substrate by the enzyme releases the fluorophore, resulting in an increase in fluorescence intensity.

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence versus time plots.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Logical Relationships

The M1 aminopeptidases targeted by this compound are involved in several critical signaling pathways. Understanding these pathways provides a broader context for the therapeutic potential of this compound.

Logical Workflow for Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and validation of an M1 aminopeptidase inhibitor like this compound.

References

- 1. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity [mdpi.com]

- 8. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics of Phebestin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phebestin is an oligopeptide identified as a novel inhibitor of aminopeptidase N, produced by Streptomyces sp. MJ716-m3[1]. Aminopeptidase N (also known as CD13) is a zinc-dependent metalloprotease involved in various physiological processes, and its inhibition is a target of interest in several therapeutic areas. Understanding the pharmacokinetic (PK) properties of this compound in preclinical models is crucial for its development as a potential therapeutic agent. This document provides a comprehensive overview of the available preclinical pharmacokinetic data, experimental methodologies, and relevant biological pathways.

It is important to note that publicly available, detailed preclinical pharmacokinetic studies specifically on this compound are limited. Therefore, this guide draws upon the initial discovery and characterization of this compound and integrates general principles and common methodologies from preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies to provide a foundational understanding.

Core Pharmacokinetic Properties

Detailed quantitative pharmacokinetic data for this compound is not extensively available in the public domain. The tables below are structured based on standard PK parameters typically evaluated in preclinical studies. As specific values for this compound become available, they can be populated into this framework. Preclinical PK studies are essential to understand a drug's behavior and to enable the design of safe and effective clinical trials[2][3].

Table 1: Single-Dose Intravenous (IV) Administration Pharmacokinetic Parameters

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Single-Dose Oral (PO) Administration Pharmacokinetic Parameters

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | F (%) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC₀₋t (Area under the plasma concentration-time curve from time zero to the last measurable concentration), t½ (Elimination half-life), CL (Clearance), Vd (Volume of distribution), F (Bioavailability). |

Experimental Protocols

The following sections describe standard methodologies for key in vivo preclinical pharmacokinetic experiments. These protocols are based on common practices in drug development and would be applicable to the evaluation of this compound.

Animal Models

Preclinical pharmacokinetic studies typically utilize a variety of animal models to predict human pharmacokinetics[3]. Common species include rodents (mice and rats) for initial screening and non-rodents (dogs and non-human primates like cynomolgus monkeys) for more comprehensive evaluation before human trials[4]. The choice of species is often guided by similarities in metabolism to humans.

Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose pharmacokinetic study in rats.

-

Animal Acclimatization: Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for at least one week before the study.

-

Dosing:

-

Intravenous (IV) Group: this compound is formulated in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol) and administered as a single bolus dose via the tail vein.

-

Oral (PO) Group: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), known for its sensitivity and specificity[5].

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to calculate key PK parameters.

Tissue Distribution Study (Quantitative Whole-Body Autoradiography - QWBA)

QWBA studies are conducted to visualize and quantify the distribution of a drug and its metabolites in various tissues[6].

-

Radiolabeling: this compound is synthesized with a radioactive isotope (e.g., ¹⁴C or ³H).

-

Dosing: A single dose of radiolabeled this compound is administered to animals (typically rats).

-

Sample Collection: At various time points post-dose, animals are euthanized, and whole-body sections are obtained by cryosectioning.

-

Imaging: The sections are exposed to a phosphor imaging plate, and the distribution of radioactivity is measured.

-

Quantification: The concentration of drug-related material in different tissues is quantified by comparing the radioactivity in the tissue with that of calibration standards.

Visualizations: Workflows and Pathways

General Preclinical PK Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from administration to data analysis.

References

In-Depth Technical Guide: Cytotoxicity and Safety Profile of Fisetin in Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin, a naturally occurring flavonoid found in various fruits and vegetables such as strawberries, apples, and onions, has garnered significant attention in the scientific community for its potential as a chemotherapeutic agent.[1][2] This polyphenol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and, most notably, anticancer properties.[1] Extensive in vitro studies have demonstrated Fisetin's ability to inhibit the proliferation of various human cancer cell lines and induce programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the cytotoxicity and safety profile of Fisetin in human cell lines, detailing its effects, underlying mechanisms, and the experimental protocols used for its evaluation.

Cytotoxicity Profile of Fisetin in Human Cancer Cell Lines

Fisetin has been shown to be cytotoxic to a wide array of human cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in assessing cytotoxicity. The IC50 values for Fisetin across various human cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 48 | 50 | [3][4] |

| A549 | Lung Adenocarcinoma | 48 | 214.47 | [5] |

| A549-CR (Cisplatin-Resistant) | Lung Adenocarcinoma | 48 | 320.42 | [5] |

| HCT-116 | Colon Cancer | Not Specified | 23 | [2] |

| HT29 | Colon Cancer | 24, 48, 72, 96 | 30-120 (range) | [6] |

| U-2 OS | Osteosarcoma | Not Specified | 20-100 (range) | [7] |

| K562 | Leukemia | 48 | 163 | [8] |

| K562 | Leukemia | 72 | 120 | [8] |

| HL-60 | Leukemia | 48 | 82 | [8] |

| HL-60 | Leukemia | 72 | 45 | [8] |

| Glioblastoma cells | Glioblastoma | Not Specified | 75 | [8] |

| A2780 | Ovarian Cancer | 72 | ~50-100 (range) | [9] |

| VOCAR-3 | Ovarian Cancer | 72 | ~50-100 (range) | [9] |

| Mia-PaCa-2 | Pancreatic Cancer | Not Specified | 29 | [2] |

| SW620 | Colon Cancer | Not Specified | 37 | [2] |

| MDA-MB-231 | Breast Cancer | Not Specified | 38 | [2] |

| DU-145 | Prostate Cancer | Not Specified | 17 | [2] |

| PC3 | Prostate Cancer | Not Specified | 41 | [2] |

| LNCaP | Prostate Cancer | Not Specified | 41 | [2] |

Safety Profile in Non-Cancerous Human Cell Lines

An ideal chemotherapeutic agent should exhibit selective cytotoxicity towards cancer cells while having minimal effects on normal, healthy cells. Studies have shown that Fisetin demonstrates a degree of such selectivity. For instance, Fisetin did not show any significant change in the cell viability of the AC-16 human cardiomyocyte cell line, indicating a safer profile for these normal cells.[3][4] This differential cytotoxicity is a promising characteristic for its potential therapeutic application.

Mechanisms of Fisetin-Induced Cell Death: Apoptosis

Fisetin's cytotoxic effects are primarily mediated through the induction of apoptosis. This process is orchestrated by a complex network of signaling pathways. Fisetin has been shown to modulate several of these key pathways to trigger cancer cell death.

Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway is a major mechanism through which Fisetin induces apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Fisetin treatment has been observed to alter the balance of these proteins, favoring apoptosis.

-

Upregulation of Pro-Apoptotic Proteins: Fisetin increases the expression of pro-apoptotic proteins like Bax and Bak.[1]

-

Downregulation of Anti-Apoptotic Proteins: It concurrently decreases the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1]

This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, the initiator caspase of the intrinsic pathway. Active caspase-9, in turn, activates executioner caspases like caspase-3 and -7, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[1]

Extrinsic (Death Receptor) Pathway of Apoptosis

In some cell types, Fisetin has also been shown to activate the extrinsic pathway of apoptosis. This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors (e.g., Fas, DR5) on the cell surface. This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which links the extrinsic to the intrinsic pathway. Fisetin treatment has been reported to increase the protein levels of Fas ligand and death receptor 5 (DR5).[1]

Modulation of Other Signaling Pathways

Fisetin's pro-apoptotic activity is also linked to its ability to modulate other critical signaling pathways that regulate cell survival and proliferation:

-

PI3K/Akt Pathway: Fisetin can inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells and promotes cell survival.[7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also affected by Fisetin. While it can inhibit ERK1/2, it may enhance the expression of p-JNK and p-p38, which are involved in stress-induced apoptosis.[7]

-

JAK/STAT Pathway: Fisetin has been shown to down-regulate the JAK/STAT signaling pathway, which is implicated in cancer cell proliferation and survival.[10]

-

Wnt/β-catenin Pathway: In colon cancer cells, Fisetin can inhibit the Wnt/β-catenin signaling pathway, leading to a reduction in the expression of its target genes involved in cell proliferation.[6]

-

NF-κB Pathway: Fisetin can also suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer cell survival.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity and apoptotic effects of Fisetin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Fisetin stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Fisetin Treatment: Prepare serial dilutions of Fisetin in complete culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the Fisetin dilutions at various concentrations (e.g., 0, 10, 20, 40, 80, 160 µM). Include a vehicle control (medium with DMSO at the same concentration as the highest Fisetin concentration).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value can be determined by plotting the percentage of cell viability against the Fisetin concentration and using a suitable software for non-linear regression analysis.

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to analyze the expression levels of apoptosis-related proteins.[12]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction: Lyse the cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using the BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to compare the relative expression levels of the target proteins between different samples.

Conclusion

Fisetin demonstrates significant cytotoxic and pro-apoptotic effects against a broad range of human cancer cell lines. Its ability to selectively target cancer cells while showing a more favorable safety profile in non-cancerous cells makes it a compelling candidate for further preclinical and clinical investigation. The multifaceted mechanisms of action of Fisetin, involving the modulation of key signaling pathways that govern cell survival and death, underscore its potential as a valuable agent in cancer therapy. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of Fisetin and other natural compounds in the pursuit of novel and effective cancer treatments.

References

- 1. Fisetin: An anticancer perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fisetin, a dietary bioflavonoid, reverses acquired Cisplatin-resistance of lung adenocarcinoma cells through MAPK/Survivin/Caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. Fisetin, a Potent Anticancer Flavonol Exhibiting Cytotoxic Activity against Neoplastic Malignant Cells and Cancerous Conditions: A Scoping, Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fisetin-induced cell death in human ovarian cancer cell lines via zbp1-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fisetin Inhibits Cell Proliferation and Induces Apoptosis via JAK/STAT3 Signaling Pathways in Human Thyroid TPC 1 Cancer Cells - ProQuest [proquest.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

The Critical Role of Aminopeptidase N in Malaria Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the rise of drug-resistant strains. This necessitates the identification and validation of novel therapeutic targets. Among the most promising of these are the parasite's essential enzymes, including the M1 and M17 family aminopeptidases. This technical guide provides an in-depth examination of the role of these aminopeptidases, particularly the M1 alanyl aminopeptidase (PfA-M1) and the M17 leucyl aminopeptidase (PfA-M17) of Plasmodium falciparum, in the pathogenesis of malaria. We will delve into their crucial function in hemoglobin digestion, their validation as drug targets, present quantitative data on their inhibition, detail key experimental protocols for their study, and visualize the pertinent biological and experimental workflows.

Introduction: The Essential Role of Aminopeptidases in Plasmodium falciparum

During its intraerythrocytic life cycle, the malaria parasite digests up to 75% of the host cell's hemoglobin. This process is vital for the parasite's survival as it provides a source of amino acids for protein synthesis and helps maintain osmotic stability within the infected red blood cell.[1] The breakdown of hemoglobin is a multi-step process involving a cascade of proteases. While endopeptidases initially cleave hemoglobin into smaller peptides within the parasite's digestive vacuole, the final and essential step of liberating free amino acids is carried out by aminopeptidases.[2]

Plasmodium falciparum expresses two key neutral metalloaminopeptidases in its cytosol: the M1 alanyl aminopeptidase (PfA-M1) and the M17 leucyl aminopeptidase (PfA-M17).[1][3] Both enzymes are zinc-dependent and are considered essential for the parasite's viability, as attempts at their genetic knockout have been unsuccessful.[4] Their critical role in the terminal stages of hemoglobin digestion has validated them as promising targets for the development of novel antimalarial drugs.[1][3]

Data Presentation: Inhibition of P. falciparum Aminopeptidases

The development of inhibitors against PfA-M1 and PfA-M17 is a key strategy in antimalarial drug discovery. A range of compounds, from natural products to rationally designed small molecules, have been evaluated for their potency against these enzymes and their efficacy in killing the parasite. The following tables summarize the quantitative data for several key inhibitors.

Table 1: Inhibitory Constants (Ki) of Compounds against Recombinant PfA-M1 and PfA-M17

| Inhibitor | Target Enzyme | Ki (nM) | Reference(s) |

| Bestatin | PfA-M1 | 100 - 1900 | [2][5] |

| PfA-M17 | 25 - 400 | [2] | |

| T5 (amino-benzosuberone) | PfA-M1 | 50 | [2][6] |

| PfA-M17 | >100,000 | [2][6] | |

| MIPS2673 | PfA-M1 | 211 ± 11 | [1][7] |

| PfA-M17 | 921 ± 69 | [1][7] | |

| Compound 3 | PfA-M1 | 4424 ± 501 | [8] |

| PfA-M17 | 18 ± 3 | [8] | |

| MMV1557817 | PfA-M1 | 19 | [9] |

| PfA-M17 | Not specified | [9] |

Table 2: 50% Inhibitory Concentrations (IC50) of Compounds against P. falciparum Asexual Blood Stages

| Inhibitor | P. falciparum Strain(s) | IC50 (nM) | Reference(s) |

| Phebestin | 3D7 (chloroquine-sensitive) | 157.90 ± 6.26 | [3][10] |

| K1 (chloroquine-resistant) | 268.17 ± 67.59 | [3][10] | |

| Bestatin | 3D7 | 3220 ± 168.00 | [3] |

| K1 | 4795.67 ± 424.82 | [3] | |

| D14 (phosphonate) | 3D7 | 14,000 | [11] |

| D12 (phosphonate) | 3D7 | 15,000 | [11] |

| KBE009 | 3D7 and FcB1 | 18,000 | [12] |

Experimental Protocols

Recombinant Aminopeptidase Expression and Purification

The production of high-quality recombinant PfA-M1 and PfA-M17 is essential for biochemical and structural studies.

Protocol:

-

Gene Cloning: The gene sequences for PfA-M1 (residues 195-1085, lacking the signal peptide) and PfA-M17 are cloned into an appropriate expression vector, such as pET, often with a C-terminal hexa-histidine tag to facilitate purification.[13][14]

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21 (DE3).[13] Cultures are grown in auto-induction media to induce protein overexpression.[13]

-

Cell Lysis: Bacterial cells are harvested and lysed by sonication in a suitable buffer.[13] The lysate is then centrifuged to separate the soluble fraction containing the recombinant protein from cellular debris.[13]

-

Affinity Chromatography: The soluble lysate is loaded onto a nickel-affinity chromatography column (e.g., Ni-NTA).[13] The column is washed to remove non-specifically bound proteins, and the histidine-tagged aminopeptidase is eluted using an imidazole gradient.[13]

-

Size-Exclusion Chromatography: For further purification and to ensure the correct oligomeric state, the eluted protein is subjected to size-exclusion chromatography.[13]

-

Purity and Integrity Check: The purity of the final protein preparation is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting or mass spectrometry.[13]

Aminopeptidase Activity Assay

A fluorescence-based assay is commonly used to measure the enzymatic activity of PfA-M1 and PfA-M17 and to determine the potency of inhibitors.

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0. For PfA-M17 assays, supplement with 1 mM CoCl2.[15]

-

Fluorogenic Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for PfA-M17 and general aminopeptidase activity, or L-Alanine-7-amido-4-methylcoumarin (Ala-AMC) for PfA-M1 activity.[15] Prepare a stock solution in DMSO.

-

Enzyme: Purified recombinant PfA-M1 or PfA-M17.

-

Inhibitor: Compound of interest dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer.

-

Add the inhibitor at various concentrations.

-

Add the enzyme to a final concentration of approximately 0.05 µM.[15]

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.[15]

-

Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10 µM.[15]

-

Immediately measure the fluorescence intensity over time (e.g., for 30 minutes) using a microplate reader with excitation at ~370 nm and emission at ~440 nm.[15]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using the Morrison equation for tight-binding inhibitors or Dixon plots for competitive inhibition.[2]

-

In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)

This assay is a standard method to assess the efficacy of antimalarial compounds against the asexual blood stages of P. falciparum.

Protocol:

-

Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or K1 strains) in human erythrocytes at a specified hematocrit in complete culture medium.

-

Assay Setup:

-

In a 96-well plate, prepare serial dilutions of the test compound in culture medium.

-

Add the parasite culture to each well to achieve a starting parasitemia of ~0.5-1% and a final hematocrit of ~2%.

-

Include positive (e.g., chloroquine) and negative (no drug) controls.

-

-

Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining:

-

Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (e.g., at a 1:10,000 dilution).

-

Freeze the plate at -80°C to lyse the red blood cells. Thaw the plate and add the lysis buffer with SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1-24 hours.[16]

-

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the percentage of growth inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Antimalarial Activity Testing in a Murine Model

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard preclinical model to evaluate the in vivo efficacy of antimalarial drug candidates.

Protocol:

-

Animal Model: Use BALB/c mice.

-

Infection: Inoculate mice intraperitoneally with 1 x 105P. berghei NK65 parasitized red blood cells.[17]

-

Drug Administration:

-

Monitoring Parasitemia: On day 5 post-infection, prepare Giemsa-stained thin blood smears from the tail blood of each mouse. Determine the percentage of parasitemia by light microscopy.

-

Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control group. Monitor the survival of the mice daily.

Mandatory Visualizations

Hemoglobin Digestion Pathway in Plasmodium falciparum

Caption: The central role of PfA-M1 and PfA-M17 in the final stages of hemoglobin digestion.

Experimental Workflow for Aminopeptidase Inhibitor Screening

Caption: A typical high-throughput screening cascade for identifying novel antimalarial aminopeptidase inhibitors.

Conclusion